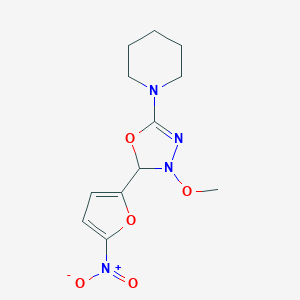
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine, also known as NFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NFO is a piperidine derivative that has a nitrofuryl group attached to an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is not fully understood. However, it has been proposed that 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine may act as a redox sensor, reacting with ROS to form a fluorescent product. This reaction is thought to occur through the reduction of the nitro group in the nitrofuryl moiety by ROS.
Biochemical and physiological effects:
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of biochemical and physiological effects. One of the most significant effects of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its ability to selectively detect ROS in cells. In addition, 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have antioxidant properties and to protect cells from oxidative stress. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has also been found to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments is its ability to selectively detect ROS in cells. This property makes 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine a valuable tool for studying the role of ROS in various biological processes. Another advantage of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting.
However, there are also limitations to using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments. One limitation is its potential toxicity to cells. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments. Another limitation is the potential for interference from other fluorescent molecules in cells, which could affect the accuracy of ROS detection using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine.
Direcciones Futuras
There are several future directions for research on 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine. One area of research could focus on the development of new derivatives of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine with improved properties, such as reduced toxicity or increased selectivity for ROS. Another area of research could focus on the use of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in vivo, to study the role of ROS in various disease states. Finally, research could focus on the development of new techniques for using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine to detect ROS in cells, such as the use of advanced microscopy techniques.
Métodos De Síntesis
The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine involves the reaction of 5-nitro-2-furyl hydrazine with 4-methoxy-1,3,4-oxadiazol-2-yl chloride in the presence of piperidine. This reaction results in the formation of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine as a yellow crystalline solid. The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of potential applications in scientific research. One of the most promising applications of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a critical role in various biological processes, including aging, inflammation, and cancer. The ability to detect ROS in cells using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine could provide valuable insights into these processes.
Propiedades
Nombre del producto |
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine |
|---|---|
Fórmula molecular |
C12H16N4O5 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
3-methoxy-2-(5-nitrofuran-2-yl)-5-piperidin-1-yl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O5/c1-19-15-11(9-5-6-10(20-9)16(17)18)21-12(13-15)14-7-3-2-4-8-14/h5-6,11H,2-4,7-8H2,1H3 |
Clave InChI |
UKEGNJZDMKHNLQ-UHFFFAOYSA-N |
SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)